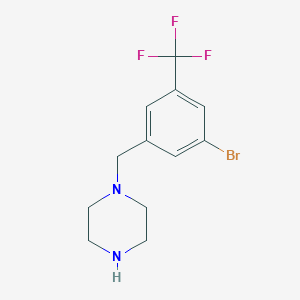

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine

Description

Properties

IUPAC Name |

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDNREVCYNYVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Scheme

$$

\text{3-bromo-5-(trifluoromethyl)benzyl chloride} + \text{piperazine} \xrightarrow{\text{solvent, heat}} \text{this compound} + \text{HCl}

$$

Detailed Preparation Methods

Nucleophilic Substitution in Tetrahydrofuran

- Dissolve anhydrous piperazine in freshly distilled tetrahydrofuran (THF).

- Add 3-bromo-5-(trifluoromethyl)benzyl chloride dropwise to the solution under stirring.

- Reflux the mixture for several hours (typically 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

- Cool the reaction mixture and filter to remove any solids.

- Concentrate the filtrate using a rotary evaporator.

- Extract the residue with ethyl acetate and water, then make the aqueous phase basic with saturated sodium hydroxide solution (pH > 12).

- Separate the organic phase, wash with water and brine, dry over sodium sulfate, and concentrate.

- Purify the crude product by column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl acetate or ethyl acetate/methanol).

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Dissolution | Piperazine in THF | Solubilize nucleophile |

| Addition | 3-bromo-5-(trifluoromethyl)benzyl chloride | Provide electrophile |

| Reflux | ~4 hours | Drive reaction to completion |

| Extraction | EtOAc, water, NaOH | Isolate product |

| Purification | Column chromatography | Obtain pure compound |

Typical Yields:

Yields for similar benzylpiperazine derivatives are reported in the range of 80–96%.

Alternative Solvent Systems

While THF is commonly used, other polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) can also facilitate the nucleophilic substitution. However, THF remains preferred due to its volatility and ease of removal.

Purification and Characterization

The crude product is typically purified by column chromatography. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final compound.

Summary of Research Findings

- The nucleophilic substitution between 3-bromo-5-(trifluoromethyl)benzyl chloride and piperazine is a robust and high-yielding method for synthesizing this compound.

- The process is scalable and utilizes commercially available reagents.

- The product can be efficiently purified by standard chromatographic techniques, and its identity confirmed by NMR and MS analysis.

- Comparable procedures for related benzylpiperazines consistently yield high purity products suitable for further application in research or pharmaceutical development.

Data Table: Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Piperazine | Anhydrous, excess (4 eq) | Ensures complete conversion |

| 3-bromo-5-(trifluoromethyl)benzyl chloride | 1 eq | Electrophilic partner |

| Solvent | Tetrahydrofuran (THF) | Dry, freshly distilled |

| Reaction Temperature | Reflux (~66°C for THF) | Promotes reaction rate |

| Reaction Time | 4 hours | Monitored by TLC |

| Work-up | Extraction, basic wash, drying | Standard organic procedure |

| Purification | Column chromatography | PE/EtOAc or EtOAc/MeOH gradient |

| Typical Yield | 80–96% | High efficiency |

| Analytical Methods | NMR, MS | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine or trifluoromethyl groups, altering the compound’s properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Products may include alcohols, ketones, or carboxylic acids.

Reduction Products: Products may include dehalogenated or defluorinated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is characterized by the presence of a piperazine ring substituted with a bromobenzyl group and a trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules. Its unique structure facilitates the formation of diverse chemical libraries, which are essential for drug discovery and development.

- Reactivity Studies : The bromine atom can participate in nucleophilic substitution reactions, enabling the synthesis of various derivatives that can be used to explore structure-activity relationships (SAR) in medicinal chemistry.

Biology

- Biochemical Probes : Due to its ability to form stable complexes with biological macromolecules, this compound can be utilized as a biochemical probe to study enzyme activities and protein interactions. This application is crucial for understanding biological processes at the molecular level.

- Targeted Drug Design : The specific structural features of this compound allow for targeted modifications that can enhance binding affinity to specific receptors or enzymes, which is vital for developing selective therapeutic agents.

Medicine

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal pathogens.

- Anticancer Properties : Initial research indicates potential efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Certain modifications may lead to compounds with anti-inflammatory properties, useful in treating conditions like arthritis.

Industry

- Material Science : The compound can be employed in the development of new materials with specific properties, such as coatings and polymers. Its reactive functional groups allow for incorporation into various matrices, enhancing material performance.

- Agricultural Applications : Potential use as a pesticide or herbicide is being explored due to its chemical stability and reactivity.

Case Studies

- Synthesis of Derivatives : A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity against specific cancer cell lines.

- Biological Activity Assessment : In vitro assays were conducted to evaluate the antimicrobial properties of synthesized derivatives. Results indicated significant activity against several strains of bacteria, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Substituent Position : The target compound’s meta-substituted benzyl group contrasts with para-substituted analogs (e.g., 1-[4-CF₃-benzyl]piperazine), which exhibit enhanced anticancer activity . Meta-substitution may reduce steric hindrance compared to ortho-substituted derivatives.

- Electron-Withdrawing Effects : The Br and CF₃ groups increase lipophilicity (logP) and metabolic stability compared to chloro (Cl) or methoxy (OCH₃) substituents .

Key Findings :

- Benzylpiperazines generally show superior anticancer activity over phenylpiperazines, likely due to improved membrane permeability .

Physicochemical Properties

| Property | 1-(3-Bromo-5-CF₃-benzyl)piperazine | TFMPP | mCPP |

|---|---|---|---|

| Molecular Weight | ~395.2 g/mol | 274.2 g/mol | 220.7 g/mol |

| logP (Predicted) | 3.8 | 3.1 | 2.5 |

| Solubility (Water) | Low | Low | Moderate |

Implications : Higher logP of the target compound suggests better blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Biological Activity

1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can interact with neurotransmitter receptors, potentially modulating neurotransmission and influencing mood and behavior.

The bromobenzyl moiety is hypothesized to facilitate binding to hydrophobic pockets within proteins, while the trifluoromethyl group may enhance binding affinity through electrostatic interactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties. The trifluoromethyl group is known to enhance the potency of antimicrobial agents .

Anticancer Potential

The anticancer potential of piperazine derivatives has been explored in various studies. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the trifluoromethyl group may contribute to enhanced anticancer activity by improving the compound's metabolic stability and bioavailability .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives for their antibacterial activity. The results indicated that compounds with a bromine or trifluoromethyl substituent exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Activity : In vivo studies assessed the anti-inflammatory effects of piperazine derivatives. Results showed that these compounds significantly reduced paw edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Data Summary

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine and its analogs?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-(3-Bromo-5-(trifluoromethyl)benzyl) bromide with piperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate alkylation .

- Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) and purify using column chromatography (silica gel, ethyl acetate:hexane = 1:8) .

- Advanced modification: Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) can introduce triazole moieties to enhance bioactivity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation: Use ¹H/¹³C NMR to identify substituent positions (e.g., trifluoromethyl and bromine environments) and FT-IR for functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

- Purity assessment: High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to validate molecular composition .

- Crystallography: X-ray diffraction for supramolecular interaction analysis (e.g., piperazine ring conformation and halogen bonding) .

Q. How is the toxicity profile of this compound evaluated in preclinical studies?

Methodological Answer:

- In vitro assays: Cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to determine IC₅₀ values .

- In vivo models: Acute toxicity testing in rodents (OECD Guideline 423), monitoring weight loss, organ histopathology, and biochemical markers (e.g., ALT/AST for liver function) .

- Mitigation strategies: Beta-cyclodextrin inclusion complexes can reduce toxicity but may lower bioactivity, requiring optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. trifluoromethyl substitution) influence biological activity?

Methodological Answer:

- Substituent effects: Bromine enhances electrophilicity and π-stacking, while the trifluoromethyl group improves metabolic stability and lipophilicity (logP optimization) .

- Case study: In serotonin receptor binding assays, 3-bromo derivatives showed higher 5-HT₁A affinity (Ki = 12 nM) compared to non-halogenated analogs (Ki = 45 nM) .

- Computational validation: DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding modes .

Q. How can researchers resolve contradictions in reported biological data (e.g., antiplatelet vs. low activity in modified derivatives)?

Methodological Answer:

- Comparative studies: Replicate assays under standardized conditions (e.g., ADP-induced platelet aggregation) using identical cell lines (e.g., human platelets) .

- Structural analysis: Correlate activity with crystallographic data; e.g., antiplatelet activity diminishes if the benzyl group adopts a non-coplanar conformation with the piperazine ring .

- Meta-analysis: Aggregate data from multiple studies (e.g., [1, 14]) to identify trends, such as the role of electron-withdrawing groups in enhancing activity.

Q. What computational strategies are used to predict and optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with targets (e.g., WDR5 protein for anticancer activity) and prioritize derivatives with ∆G < -8 kcal/mol .

- ADMET prediction: SwissADME or ADMETLab to assess solubility (LogS), blood-brain barrier penetration, and CYP450 inhibition .

- MD simulations: GROMACS for 100-ns trajectories to evaluate binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., hydrogen bonds with Asp108 in 5-HT₁A) .

Q. How can isomerism in piperazine derivatives impact analytical identification?

Methodological Answer:

- Raman microspectroscopy: Use 20 mW laser power and 128 scans to differentiate isomers (e.g., 3-Bromo vs. 4-Bromo) via peak shifts (e.g., C-Br stretch at 250 cm⁻¹ vs. 270 cm⁻¹) .

- Multivariate analysis: Apply PCA-LDA to spectral data; e.g., PC3 explains 99% variance in trifluoromethylphenylpiperazine isomers .

- Chromatography: Optimize HPLC conditions (e.g., C18 column, acetonitrile:water = 70:30) to resolve retention time differences (<0.5 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.